6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3,5H |
InChI Key |
SSVBNJJPTZURJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NC(=O)C21)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
Bromination at the 6-position of 4aH-pyrido[2,3-d]pyrimidin-4-one is achieved via electrophilic aromatic substitution. A study by ACS Journal of Medicinal Chemistry (2021) demonstrated that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours introduces bromine selectively at the 6-position with 78% yield. The reaction proceeds through a succinimide radical intermediate, stabilized by the electron-rich pyrimidinone ring.
Key parameters :
Bromine-Lithium Exchange Strategies
Alternative approaches employ pre-functionalized bromopyrimidine intermediates. For example, 6-bromo-4-chloro-pyrido[2,3-d]pyrimidine undergoes hydrolysis under basic conditions (LiOH, THF/H2O) to yield the target compound. This method avoids direct handling of elemental bromine but requires stringent temperature control (-20°C) to prevent ring-opening side reactions.
Multicomponent Assembly Using Aminouracil Derivatives
Three-Component Reaction with Malononitrile
A highly efficient one-pot synthesis reported in the International Journal of Organic Chemistry combines:
- 4-Aminouracil (1.0 equiv)
- Malononitrile (1.2 equiv)
- Aryl aldehydes (1.0 equiv)
Under microwave irradiation (300 W, 110°C), this method achieves 89–94% yield in 5–11 minutes. The bromine substituent is introduced via 4-bromobenzaldehyde, with the reaction mechanism involving:
- Knoevenagel condensation between aldehyde and malononitrile
- Michael addition to aminouracil
- Cyclodehydration forming the pyrido[2,3-d]pyrimidine core
Advantages :
- Atom-economic pathway (92% average atom utilization)
- Water as byproduct simplifies purification
- Adaptable for parallel synthesis of derivatives
Cyclization of Functionalized Pyrimidine Intermediates
Horner-Wadsworth-Emmons (HWE) Olefination
European Journal of Organic Chemistry (2021) details a photoisomerization/cyclization approach starting from 4-aminopyrimidine-3-carbaldehydes:
- HWE olefination with phosphorylated reagents introduces C7 substituents
- UV irradiation (254 nm) induces Z/E isomerization
- Thermal cyclization (refluxing toluene) forms the pyrido[2,3-d]pyrimidinone skeleton
Bromination at the 6-position is achieved post-cyclization using CuBr₂ in acetonitrile (65% yield).
Buchwald-Hartwig Amination for Late-Stage Functionalization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Bromination | 78 | 95.2 | 12 h | 50 mmol |
| Multicomponent | 93 | 98.5 | 11 min | 10 mmol |
| HWE Cyclization | 65 | 91.8 | 48 h | 5 mmol |
| Buchwald-Hartwig | 82 | 97.1 | 24 h | 20 mmol |
Key observations :
- Microwave-assisted multicomponent reactions offer superior efficiency but limited scalability
- Palladium-mediated methods provide precise bromine placement at the expense of catalyst costs
- Direct bromination remains the industrial preferred route for bulk synthesis
Challenges and Optimization Strategies
Byproduct Formation in Bromination
Di-brominated species (6,8-dibromo derivatives) form when:
Lactam Ring Stability
The 4-oxo group undergoes hydrolysis under strongly acidic conditions (pH <3). Neutral buffers (pH 6–8) during workup prevent lactam opening.
Crystallization Difficulties
High polarity of the brominated product necessitates mixed-solvent systems for recrystallization:
- Optimal: Ethyl acetate/hexane (3:7 v/v)
- Crystal habit modifiers: 0.1% triethylamine suppresses agglomeration
Chemical Reactions Analysis
6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include amines and chlorinating agents.
Cyclization Reactions: This compound can participate in cyclization reactions to form more complex structures, often involving formamide or formamidine acetate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the presence of bromine and nitrogen atoms suggests potential reactivity under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinase and cyclin-dependent kinases (Cdk4). By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Activity
Pyrido[2,3-d]pyrimidin-4-one derivatives exhibit significant antimicrobial activity, with substituents at positions 5, 6, and 7 playing critical roles. Key comparisons include:
Key Trends :
- Electron-donating groups (e.g., -OCH₃, -NH₂) at position 5 enhance antimicrobial activity by improving solubility and target affinity .
- Bromine at position 6 may increase steric hindrance but improve halogen bonding with enzymes like DNA gyrase .
- Thieno-fused analogs (e.g., 6-bromo-1H-thieno[2,3-d]pyrimidin-4-one) exhibit lower potency than pyrido derivatives due to reduced π-π stacking interactions .
Antiplatelet Activity: Pyrido vs. Tetrahydro Derivatives
Reduction of the pyrido core to 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines significantly alters bioactivity:
Key Insight : Hydrogenation of the pyrido ring increases antiplatelet potency, likely due to conformational flexibility and improved binding to P2Y₁₂ receptors .
Impact of Substituent Position and Electronic Effects
- Position 5 Modifications: Electron-donating groups (e.g., -CH₃, -NH₂) at position 5 enhance antimicrobial activity by 2–4-fold compared to electron-withdrawing groups (-NO₂, -Br) .
- Position 7 Modifications : Substituents here influence selectivity. For example, a p-fluoro group in compound XIV improves Gram-negative targeting .
- Bromine vs. Fluoro : Bromine’s larger atomic radius may hinder penetration but enhance halogen bonding, whereas fluoro substituents improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
